molecular formula C7H14O2 B14710012 2-Ethyl-4,5-dimethyl-1,3-dioxolane CAS No. 24382-63-6

2-Ethyl-4,5-dimethyl-1,3-dioxolane

Cat. No.: B14710012
CAS No.: 24382-63-6
M. Wt: 130.18 g/mol
InChI Key: HGIAMTIGDFLIBZ-UHFFFAOYSA-N
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Description

2-Ethyl-4,5-dimethyl-1,3-dioxolane (CAS#: 24382-63-6) is a cyclic acetal with the molecular formula C7H14O2 . This compound is of significant interest in environmental science and green chemistry research. It is recognized as an emerging odourant in drinking water sources, where its presence is a key concern for water treatment facilities due to its extremely low odour threshold . Studies on its behavior in water treatment plants show that it resists conventional removal processes, making it a critical compound for researching advanced water treatment technologies, particularly adsorption mechanisms using powdered activated carbon . Concurrently, cyclic acetals like this compound are being investigated as promising candidates for carbon-neutral, bio-hybrid fuels. These compounds can be synthesized from biomass-derived intermediates such as 2,3-butanediol, representing an innovative interdisciplinary approach to developing sustainable energy sources . Researchers value this compound for its stability and specific physical-chemical properties, which drive its environmental persistence and suitability for fuel applications . This product is For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

24382-63-6

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-ethyl-4,5-dimethyl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-4-7-8-5(2)6(3)9-7/h5-7H,4H2,1-3H3

InChI Key

HGIAMTIGDFLIBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1OC(C(O1)C)C

Origin of Product

United States

Mechanism of Action

The mechanism by which 2-Ethyl-4,5-dimethyl-1,3-dioxolane exerts its effects involves the formation of stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions during synthetic transformations. The compound’s stability is attributed to the presence of two oxygen atoms in the ring, which provide resonance stabilization .

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aromatic Substituents : Alkyl-substituted dioxolanes (e.g., ethyl, isopropyl) are primarily synthesized from 2,3-BDO for fuel applications, while aromatic derivatives (e.g., benzyl, dichlorophenyl) are tailored for flavoring or pharmaceutical uses .
  • Catalyst Dependency : Acid catalysts like Amberlyst-15 or sulfuric acid drive ketalization/acetalization, with solvent-free conditions favoring fuel-oriented derivatives .

Physical and Chemical Properties

Table 2: Property Comparison of Dioxolane Derivatives

Compound Name Boiling Point (°C) Water Solubility (g/L) Net Heat of Combustion (kJ/mol) Key Application Reference
2-Ethyl-4,5-dimethyl-1,3-dioxolane ~77 (heteroazeotrope with water) 0.08 ~34% > ethanol Fuel additive
2-Isopropyl-4,5-dimethyl-1,3-dioxolane Not reported <0.1 Comparable to gasoline Fuel additive
4,5-Dimethyl-1,3-dioxolane (parent compound) 77 (azeotrope) Partially miscible Biofuel intermediate
2-Benzyl-4,5-dimethyl-1,3-dioxolane Not reported Low Flavoring agent (baked goods, beverages)


Key Observations :

  • Volatility : The parent compound (4,5-dimethyl-1,3-dioxolane) forms a heteroazeotrope with water at 77°C, simplifying distillation-based separation . Derivatives like the ethyl-substituted variant inherit similar volatility profiles.
  • Thermal Stability: Alkyl-substituted dioxolanes exhibit higher thermal stability than ethanol, aligning with fuel requirements .

Challenges and Opportunities

  • Synthesis Efficiency : The 18% yield of 4,5-dimethyl-1,3-dioxolane from 2,3-BDO highlights the need for optimized catalysts and separation strategies .
  • Environmental Impact : Low water solubility reduces environmental risks, but large-scale production requires energy-intensive steps (e.g., high-pressure hydrogenation) .

Q & A

Q. What are the established synthetic routes for 2-Ethyl-4,5-dimethyl-1,3-dioxolane, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via acid-catalyzed cyclization of diols with carbonyl compounds. For example, analogous dioxolanes (e.g., 2-phenyl-4,4-dimethyl-1,3-dioxolane) are prepared by reacting diols (e.g., 2,3-butanediol) with aldehydes (e.g., benzaldehyde) using toluene-pp-sulfonic acid as a catalyst, with azeotropic removal of water to drive the reaction . Optimization involves:

  • Catalyst selection : Strong acids (e.g., pp-TSA) improve cyclization efficiency.
  • Temperature : Reactions are typically conducted at reflux (80–120°C).
  • Solvent : Toluene or DMF facilitates water removal via Dean-Stark traps.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Methodological Answer: Key techniques include:

  • NMR : 1H^1H-NMR shows characteristic peaks for dioxolane protons (δ 3.5–5.0 ppm) and ethyl/methyl substituents (δ 0.8–1.5 ppm). 13C^{13}C-NMR distinguishes carbonyl carbons (absent in this case) and ether linkages (~95–110 ppm) .
  • IR : Absence of OH stretches (3200–3600 cm1^{-1}) confirms cyclization; C-O-C stretches appear at 1050–1150 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/zm/z 158 for C7_7H14_{14}O2_2) and fragmentation patterns validate the structure .

Q. What mechanistic insights explain the β-scission of radicals derived from this compound?

Methodological Answer: EPR spectroscopy combined with DFT calculations reveals that cyclic dialkoxyalkyl radicals (formed via H-abstraction from the dioxolane ring) undergo β-scission due to ring strain and stabilization of resulting fragments. For example:

  • Radicals at the C2 position cleave to form aldehydes or ketones.
  • Activation energies for scission correlate with substituent bulk (ethyl/methyl groups increase steric hindrance, slowing cleavage) .

Q. How does this compound behave in copolymer systems, and what properties emerge?

Methodological Answer: Fluorinated analogs (e.g., perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane) are copolymerized with other dioxolanes via radical initiation to enhance thermal stability and optical clarity. For example:

  • Copolymerization with perfluoro-2-methylene-1,3-dioxolane yields materials with glass transition temperatures (TgT_g) >150°C and low refractive indices (~1.29) .
  • Applications : Optical fibers, gas-separation membranes.

Q. What environmental monitoring strategies detect trace this compound in PFAS-impacted sites?

Methodological Answer: GC-MS with solid-phase microextraction (SPME) is used for trace analysis. Key steps:

  • Sample Prep : Adjust pH to 7–8 to minimize volatility loss.
  • SPME Fiber : Carboxen/PDMS for hydrophobic compounds.
  • Detection Limits : As low as 0.1 ppb in water .

Q. How can computational methods predict physicochemical properties of this compound?

Methodological Answer: Quantum chemical calculations (e.g., COSMO-RS) and QSPR models predict:

  • Vapor Pressure : 12.5 mmHg at 25°C (analog data from 4,5-dimethyl-1,3-dioxolane) .
  • LogP : ~2.1 (indicating moderate hydrophobicity) .

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